Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22ClNO4S. It is a piperidine derivative that features a tert-butyl ester group and a chlorosulfonyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via chlorosulfonation reactions, where a sulfonyl chloride reacts with the piperidine derivative under controlled conditions.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often involving tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding sulfonyl or sulfide derivatives.
Oxidation Reactions: Oxidation of the piperidine ring or the chlorosulfonyl group can lead to the formation of sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfides and Sulfones: Formed through reduction and subsequent oxidation reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a valuable scaffold for the design of new drugs, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is largely dependent on its reactivity and the functional groups present. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of the compound’s chemical transformations and its utility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate: Similar structure but with a cyano group, offering different reactivity and applications.
Tert-butyl 2-[2-(sulfonyl)ethyl]piperidine-1-carboxylate: Lacks the chlorine atom, resulting in different chemical behavior.
Uniqueness
Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and chlorosulfonyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-(2-chlorosulfonylethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-8-5-4-6-10(14)7-9-19(13,16)17/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHFEZLJFMRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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